Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl
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Overview
Description
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21ClFNO2. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperidine ring and the fluorobenzyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: Lacks the fluorobenzyl group, resulting in different chemical and biological properties.
4-Fluorobenzyl piperidine: Similar structure but without the carboxylate ester group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is unique due to the presence of both the fluorobenzyl and piperidine-3-carboxylate groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTRCTGWXHHHST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592095 |
Source
|
Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-37-8 |
Source
|
Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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